molecular formula C6H11FO5 B582115 3-Deoxy-3-fluoro-D-allose CAS No. 99605-33-1

3-Deoxy-3-fluoro-D-allose

Cat. No.: B582115
CAS No.: 99605-33-1
M. Wt: 182.147
InChI Key: RMHCJIQOFXULDL-BGPJRJDNSA-N
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Description

3-Deoxy-3-fluoro-D-allose is a synthetic fluorinated carbohydrate in which the hydroxyl group at the C-3 position of the rare sugar D-allose is substituted with a fluorine atom . This modification classifies it as a valuable deoxyfluoro sugar and a stable glycomimetic, designed to probe biological systems without being metabolized like its native counterpart . The crystal structure of a related derivative confirms an axial orientation of the C-F bond at the 3-position, a key feature influencing its molecular conformation and interactions . This compound serves as a crucial research tool in chemical biology and glycoscience. Its primary research value lies in its application as a molecular probe to study carbohydrate metabolism and glycan-processing enzymes . Fluorinated sugars like this compound are strategically used to investigate protein-carbohydrate interactions, often leveraging the excellent NMR properties of the 19F nucleus for detailed binding studies . Furthermore, such analogs are instrumental in developing potential glycosidase inhibitors and in exploring the stabilization of glycosides against enzymatic degradation . Recent scientific exploration into 18F-labeled analogs of D-allose for Positron Emission Tomography (PET) underscores the potential of this compound class in non-invasive imaging and tracing sugar behavior in living organisms . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCJIQOFXULDL-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723577
Record name 3-Deoxy-3-fluoro-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99605-33-1
Record name 3-Deoxy-3-fluoro-D-allose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Deoxy 3 Fluoro D Allose

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in carbohydrate synthesis, as even minor changes can lead to vastly different biological activities. Various strategies have been employed to achieve the stereoselective synthesis of 3-Deoxy-3-fluoro-D-allose and related fluorinated sugars.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common and powerful method for introducing a fluorine atom into a carbohydrate scaffold. nih.gov This typically involves the displacement of a good leaving group, such as a sulfonate ester, by a fluoride (B91410) ion. The stereochemical outcome is generally an inversion of configuration at the reaction center, following an SN2 mechanism. nih.gov

Reagents like Diethylaminosulfur trifluoride (DAST) and sulfuryl fluoride (SO2F2) are widely used for the direct conversion of hydroxyl groups to fluoro groups. researchgate.netenamine.net DAST, in particular, is a versatile reagent for the fluorination of alcohols, aldehydes, and ketones. researchgate.netenamine.net The reaction of a suitably protected allose precursor with DAST can lead to the formation of the desired 3-fluoro derivative. However, the reaction conditions must be carefully controlled to avoid side reactions such as rearrangements and eliminations. cdnsciencepub.com For instance, the fluorination of protected mannose derivatives with DAST has been shown to sometimes yield mixtures of products, highlighting the need for careful optimization. cdnsciencepub.com Deoxo-Fluor, a related reagent, has been presented as a safer alternative to DAST and can sometimes provide better yields and fewer side products in the fluorination of pyranosides. researchgate.net

A study on the fluorination of protected mannose derivatives highlighted that DAST can be an efficient reagent for synthesizing glycosyl fluorides. cdnsciencepub.com Another report detailed the use of DAST in converting alcohols to alkyl fluorides under mild conditions. researchgate.net

ReagentSubstrate TypeKey Feature
DASTAlcohols, CarbonylsConverts hydroxyl and carbonyl groups to their fluorinated analogues. researchgate.net
Deoxo-FluorAlcohols, CarbonylsA safer alternative to DAST, sometimes offering improved yields. researchgate.net
SO2F2Not specifiedA deoxyfluorination reagent.

Another key nucleophilic fluorination strategy is the displacement of a halide or a sulfonate leaving group (like a triflate) with a fluoride source. nih.gov This is a classic SN2 reaction where the stereochemistry at the carbon center is inverted. nih.gov Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). nih.gov While alkali metal fluorides are inexpensive, their solubility in organic solvents can be limited. nih.gov The use of bulky alcohols as solvents can be beneficial for these reactions. nih.gov TASF is a milder fluoride donor that can efficiently displace triflates, though elimination can be a competing reaction. nih.gov The success of these displacement reactions is highly dependent on steric hindrance from protecting groups. nih.gov

Electrophilic Fluorination Methodologies

In contrast to nucleophilic methods, electrophilic fluorination involves the reaction of an electron-rich substrate, such as a glycal, with a source of "F+". acs.org Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are prominent electrophilic fluorinating agents. nih.govacs.org The reaction of a glycal with Selectfluor in the presence of a nucleophile can lead to the one-step synthesis of 2-deoxy-2-fluoro glycosides. acs.org Mechanistic studies have shown that Selectfluor can add in a syn manner to a glycal, leading to a fluorinated intermediate that can then react with a nucleophile. nih.gov This method offers a different regiochemical and stereochemical outcome compared to nucleophilic approaches. While highly effective for some transformations, the application of electrophilic fluorination to achieve the specific 3-fluoro-D-allose structure requires a suitable precursor.

De Novo Synthesis Routes

De novo synthesis offers a powerful alternative to the modification of existing carbohydrate scaffolds. acs.org These routes build the fluorinated sugar from smaller, non-carbohydrate starting materials. A de novo enantioselective synthesis of hexafluorinated D-glucose has been reported, showcasing the potential of this approach. acs.orgresearchgate.net This particular synthesis involved a Sharpless asymmetric dihydroxylation to install the necessary chirality. acs.org While a specific de novo synthesis for this compound is not detailed in the provided results, the principles of de novo synthesis could be applied to construct its carbon backbone with the fluorine atom incorporated at the desired position and stereochemistry from the outset.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity of enzymatic transformations. reading.ac.ukcsic.es This approach can be particularly advantageous for the synthesis of complex carbohydrates. Enzymes like glycosyltransferases and phosphorylases can be used to form glycosidic bonds with fluorinated sugar donors or acceptors. reading.ac.uk For instance, the synthesis of 3-deoxy-3-fluoro-L-fucose has been achieved through a chemoenzymatic route that included an enzymatic oxidation step. whiterose.ac.ukrsc.org This fluorinated fucose derivative was then successfully incorporated into trisaccharides using fucosyltransferases. whiterose.ac.uk This demonstrates the potential of using enzymes to manipulate fluorinated sugars, and similar strategies could be envisioned for the synthesis and further elaboration of this compound. The activity of enzymes towards fluorinated substrates is often lower than towards their natural counterparts, but reactions can be optimized to achieve successful transformations. reading.ac.uk

Regioselective Considerations in Fluorination of Hexoses

Achieving regioselectivity—the ability to introduce the fluorine atom at the specific C-3 position—is the most critical challenge in the synthesis of this compound. Several methods and fluorinating agents are available, each with its own mechanistic considerations. nih.govencyclopedia.pub

Nucleophilic Substitution: The most common approach is a nucleophilic substitution (SN2) reaction where a leaving group at the C-3 position of a suitably protected sugar is displaced by a fluoride ion. nih.gov

Leaving Group Activation: The hydroxyl group at C-3 must first be converted into a better leaving group, such as a tosylate, mesylate, or, most effectively, a triflate.

Fluoride Source: A variety of fluoride sources can be used, including potassium hydrogen difluoride (KHF₂), tetrabutylammonium (B224687) fluoride (TBAF), and diethylaminosulfur trifluoride (DAST). researchgate.netnih.govencyclopedia.pub

Stereochemical Inversion: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. Therefore, to obtain the allo configuration (with an axial fluorine at C-3 in its common chair conformation), the precursor must have the opposite (gluco) configuration (with an equatorial leaving group at C-3).

Epoxide Ring-Opening: The use of epoxide intermediates is a powerful method for ensuring regioselectivity. The opening of an epoxide ring with a fluoride nucleophile is governed by the Fürst-Plattner rule, which dictates that the nucleophile will attack in an axial orientation. For example, regioselective opening of a 2,3-epoxide of a gulopyranoside derivative with a fluoride source at the C-3 position would yield the desired 3-fluoro-allopyranoside. researchgate.net The choice of solvent and fluoride reagent can significantly influence the yield and regioselectivity of this reaction. researchgate.net

Table 2: Common Fluorinating Agents for Hexose (B10828440) Fluorination

Reagent Name Abbreviation Type Typical Application Reference(s)
Diethylaminosulfur Trifluoride DAST Deoxyfluorination Direct replacement of hydroxyl groups nih.govnih.gov
Potassium Hydrogen Difluoride KHF₂ Nucleophilic Epoxide ring-opening researchgate.netnih.govencyclopedia.pub
Tetrabutylammonium Fluoride TBAF Nucleophilic Displacement of sulfonate esters (triflates) nih.govencyclopedia.pubnih.gov

Challenges and Advancements in this compound Synthesis

The synthesis of this compound is fraught with challenges that have spurred significant advancements in synthetic carbohydrate chemistry.

Challenges:

Stereocontrol: The primary challenge is achieving the correct stereochemistry at C-3. D-Allose is a rare sugar, and its synthesis requires a specific inversion from a more common precursor like D-glucose. SN2 reactions at the C-3 position of some hexopyranosides can be stereoelectronically disfavored, leading to low yields or competing elimination reactions. whiterose.ac.uk This is particularly true when unfavorable dipole interactions exist with adjacent substituents, as predicted by the Richardson-Hough rules. nih.govwhiterose.ac.uk

Byproduct Formation: The intended nucleophilic substitution reaction often competes with elimination reactions, which lead to the formation of unsaturated glycal byproducts. whiterose.ac.uk This reduces the yield of the desired fluorinated sugar and complicates purification.

Low Natural Abundance: D-Allose itself is a rare sugar, making it an expensive starting material if a direct fluorination approach is considered. unl.pt This necessitates building the molecule from more abundant sugars like glucose.

Advancements:

Chemoenzymatic Synthesis: The development of chemoenzymatic methods offers a promising alternative to purely chemical synthesis. unl.pt Enzymes can provide unparalleled regio- and stereoselectivity under mild conditions, potentially circumventing many of the challenges associated with traditional methods. The use of engineered oxidases to create specific keto-sugars, which can then be stereoselectively reduced and fluorinated, is a key advancement. researchgate.netwhiterose.ac.uk

New Fluorination Protocols: Research into new fluorinating agents and reaction conditions continues to improve the efficiency of the fluorination step. For example, using a combination of potassium hydrogen difluoride (KHF₂) and an additional fluoride source like KF has been shown to improve the yield of epoxide opening reactions. researchgate.net

Polyfluorination Strategies: Work on synthesizing polyfluorinated carbohydrates, including trifluorinated allose analogues, has expanded the toolbox of reactions available to carbohydrate chemists. beilstein-journals.org These studies provide valuable insights into the reactivity of fluorinated intermediates and can inform the synthesis of monofluorinated targets.

The continuous development of these advanced synthetic strategies is crucial for making this compound and other valuable fluorinated carbohydrates more accessible for research and potential applications.

Derivatization and Analogues of 3 Deoxy 3 Fluoro D Allose

Synthesis of 3-Deoxy-3-fluoro-D-allose Glycosides

The synthesis of glycosides from fluorinated sugars is a fundamental step toward their incorporation into more complex structures. Research into the analogues of this compound demonstrates effective methods for glycoside formation. A significant route involves the oxirane-ring opening of anhydro-allopyranoside precursors.

Specifically, the reaction of methyl 4,6-disubstituted 2,3-anhydro-α-D-allopyranosides with potassium hydrogen fluoride (B91410) (KHF₂) in ethane-1,2-diol yields a mixture of two primary products: the desired methyl 3-deoxy-3-fluoro-α-D-glucopyranoside and the corresponding methyl 2-deoxy-2-fluoro-α-D-altropyranoside. nih.gov The formation of the 3-fluoro-gluco product occurs in preponderance, illustrating a regioselective preference for fluoride attack at the C-3 position of the allose epoxide. nih.gov This regioselectivity is influenced by the nature of the substituents at the C-4 and C-6 positions. nih.gov This method provides a direct pathway from an allose-configured precursor to a stable glycoside of its 3-fluoro-glucose analogue. nih.gov

PrecursorReagentProduct(s)Key Finding
Methyl 2,3-anhydro-α-D-allopyranosidesKHF₂Methyl 3-deoxy-3-fluoro-α-D-glucopyranosides and Methyl 2-deoxy-2-fluoro-α-D-altropyranosideThe 3-fluoro-gluco product is formed in preponderance, showing regioselective ring opening. nih.gov

Phosphonyl C-Glycosides and Other C-Linked Analogues

C-glycosides are sugar analogues in which the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. The synthesis of phosphonyl C-glycosides introduces a phosphonate (B1237965) group, creating isosteric mimics of naturally occurring sugar phosphates. These analogues are powerful tools for studying the mechanisms of enzymes involved in carbohydrate metabolism, such as phosphoglucomutases.

Introduction of fluorine to the monosaccharide.

Selective deprotection of the anomeric center.

Phosphonylation at the anomeric carbon.

Global deprotection to yield the final product. nih.gov

The resulting C-linked phosphonate analogue, which incorporates a fluorine atom at the C-3 position, is designed for analysis using ¹⁹F NMR spectroscopy to investigate enzyme-substrate interactions. nih.gov

Preparation of Related Fluorinated Sugar Analogs (e.g., D-glucose, D-galactose)

The preparation of 3-deoxy-3-fluorinated analogues like D-glucose and D-galactose often relies on nucleophilic fluorination of strategically protected carbohydrate precursors. A common and effective strategy involves the ring-opening of epoxides (anhydro sugars) with a fluoride source.

One efficient method for preparing 3-deoxy-3-substituted-D-glucose derivatives starts from 1,6-anhydro-β-D-glucopyranose. This precursor is converted in five steps to 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose. cdnsciencepub.com Nucleophilic addition of fluoride to this allose epoxide provides a general and high-yielding route (73-87%) to 1,6-anhydro-3-deoxy-3-fluoro-β-D-glucopyranose derivatives. cdnsciencepub.com This highlights a synthetically valuable transformation from an allose configuration to a glucose configuration.

Similarly, practical syntheses for 3-deoxy-3-fluoro-D-galactose have been developed starting from the inexpensive starting material levoglucosan. researchgate.net These routes are designed for scalability and achieve excellent regio- and stereocontrol with minimal protecting group manipulations, providing practical alternatives to previously reported methods. researchgate.net

Target AnalogPrecursorKey Synthetic StepReference
3-Deoxy-3-fluoro-D-glucose1,6:2,3-Dianhydro-4-O-benzyl-β-D-allopyranoseNucleophilic opening of the allose epoxide with a fluoride source. researchgate.net, cdnsciencepub.com
3-Deoxy-3-fluoro-D-galactoseLevoglucosanMulti-step synthesis involving regio- and stereocontrolled fluorination. researchgate.net

Incorporation into Complex Oligosaccharide Structures

A primary application of fluorinated sugar analogues is their incorporation into complex oligosaccharides to probe and modulate biological recognition events. The chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose and its subsequent enzymatic transfer to an acceptor sugar demonstrates this potential. rsc.orgwhiterose.ac.uk

The process begins with the chemical synthesis of 3-deoxy-3-fluoro-L-fucose. whiterose.ac.uk This fluorinated monosaccharide is then used in a two-step, one-pot enzymatic reaction:

Activation: The sugar is first converted to its activated nucleotide donor form, GDP-3-deoxy-3-fluorofucose, using the bifunctional enzyme fucokinase/L-fucose-1-P-guanylyltransferase (FKP). whiterose.ac.uk This demonstrated for the first time that 3-deoxy-3-fluorofucose is a substrate for FKP. whiterose.ac.uk

Glycosylation: The resulting GDP-3-deoxy-3-fluorofucose is then used as a substrate by specific fucosyltransferases to attach the fluorinated sugar to an acceptor molecule. whiterose.ac.uk

Using this strategy, researchers successfully synthesized fluorinated analogues of biologically important trisaccharides. An α-1,3-fucosyltransferase was used to create a fluorinated Lewis x analogue in 50% yield, while an α-1,2-fucosyltransferase was used to produce a fluorinated type 1 blood group antigen analogue. whiterose.ac.uk This work establishes that the 3-fluoro analogue is well-tolerated by the enzymatic machinery of glycosylation, allowing it to be incorporated into complex glycoconjugates for use as a metabolic probe in glycobiology. rsc.orgwhiterose.ac.uk


Structural and Conformational Analysis

Influence of Fluorine on Pyranose Ring Conformation

The conformation of fluorinated carbohydrate derivatives has been extensively studied, revealing that fluorination generally does not cause a major distortion of the pyranose ring's chair conformation. rsc.org For many fluorinated sugars, including derivatives of glucose, altrose, and galactose, the 4C1 conformation is predominantly observed in both solution and the solid state. rsc.org However, the presence of a highly electronegative fluorine atom can lead to subtle yet significant distortions. For instance, the presence of 1,3-coaxial C–O and C–F bonds can induce slight puckering of the ring. rsc.org In the case of 3-deoxy-3-fluoro-D-glucopyranose, a related compound, X-ray crystallography revealed that the pyranose ring can adopt a range of distorted chair structures in the crystalline state, influenced by the substitution pattern. nih.gov Cremer-Pople analysis of 3-deoxy-3-fluoro-α-D-glucopyranose and its β-anomer showed that while both exhibit distorted chair conformations, the degree and direction of distortion differ between the two. nih.gov

Anomeric Effects in 3-Deoxy-3-fluoro-D-allose and its Derivatives

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the preference for axial or equatorial conformations of substituents at the anomeric carbon (C1). rsc.org This effect arises from the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the anomeric substituent. rsc.org In D-allose, the axial orientation of the C3 hydroxyl group creates a destabilizing 1,3-diaxial interaction with an axial anomeric substituent. acs.org The replacement of this hydroxyl group with a fluorine atom in this compound modifies these interactions.

The increased electron-withdrawing nature of fluorine compared to a hydroxyl group can enhance the anomeric effect. rsc.org This leads to a greater preference for the axial anomer. rsc.org This stabilization of the axial anomer is attributed to a reduction in the 1,3-diaxial repulsion due to the increased deshielding of the nearby axial C-H bonds. rsc.org Studies on fluorinated pentopyranosyl fluorides have demonstrated that a strong anomeric effect involving the anomeric C-F bond can even lead to an inversion of the chair conformation. rsc.org

Hydrogen Bonding Network Modifications Induced by Fluorine

The substitution of a hydroxyl group with a fluorine atom significantly alters the hydrogen bonding capabilities of the molecule. While fluorine is a poor hydrogen bond acceptor, its high electronegativity can influence the hydrogen-bonding properties of the remaining hydroxyl groups. rsc.org The disruption of the dense hydrogen-bonding network, which is characteristic of polysaccharides like cellulose, has been demonstrated by incorporating 3-deoxy-3-fluorinated glucose residues. rsc.org

In the absence of strong hydrogen bond acceptors, intramolecular hydrogen bonds to fluorine can be observed in fluorinated carbohydrate derivatives. rsc.org These interactions are often identified in solution by the presence of a coupling constant between the hydroxyl proton and the fluorine atom. rsc.org In the solid state, the crystal packing of fluorinated sugars often reveals a partitioning of the fluorine atoms from the hydrogen-bonding networks formed by the hydroxyl groups. researchgate.net For instance, in the crystal structure of 3-deoxy-3-fluoro-β-D-glucopyranose, intermolecular hydrogen bonding involves the exocyclic substituents and the ring oxygen atom, forming a three-dimensional network. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to elucidate the detailed structural features of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for the conformational analysis of fluorinated carbohydrates in solution. cdnsciencepub.comcdnsciencepub.com

¹H NMR: The proton NMR spectra of fluorinated sugars are often complex due to additional H-F couplings. acs.org However, these coupling constants provide valuable information about the stereochemical relationships between the fluorine and hydrogen atoms. cdnsciencepub.comcdnsciencepub.com Techniques like ¹H-{¹⁹F} heteronuclear decoupling can simplify the spectra and aid in assignments. cdnsciencepub.comcdnsciencepub.com

¹³C NMR: The ¹³C NMR spectra provide information about the carbon skeleton. The chemical shifts and C-F coupling constants are sensitive to the electronic environment and the orientation of the fluorine substituent. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for studying fluorinated compounds due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus. acs.orgnih.gov The ¹⁹F chemical shifts and coupling constants (both JHF and JCF) are highly dependent on the stereochemistry. cdnsciencepub.comcdnsciencepub.comrsc.org For example, four-bond F-H couplings (⁴JF,H) have been shown to be stereospecific, with ⁴Je,e being approximately +4.0 Hz and ⁴Je,a being around -1.5 Hz in some 3-fluorinated glucose derivatives. cdnsciencepub.comcdnsciencepub.com

Interactive Table: Representative NMR Data for 3-Deoxy-3-fluoro-D-glucose Derivatives

CompoundNucleusChemical Shift (ppm)Coupling Constants (Hz)
Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-β-D-glucopyranoside¹HH-1: 4.35J1,2 = 7.5
H-3: ~4.6J2,3 = 9.0
J3,4 = 9.0
J3,F = 14.0
1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose¹HH-1: 5.76J1,2 = 8.0
H-3: 4.78J2,3 = 9.5
J3,4 = 9.5
J3,F = 14.5
1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-α-D-glucopyranose¹HH-1: 6.32J1,2 = 3.5
H-3: 5.08J2,3 = 10.0
J3,4 = 9.0
J3,F = 13.0

Data sourced from a study on 3-fluorinated glucose derivatives. cdnsciencepub.com

Biochemical and Enzymatic Interaction Studies

3-Deoxy-3-fluoro-D-allose as a Substrate and Inhibitor for Carbohydrate-Active Enzymes

The introduction of a fluorine atom in place of a hydroxyl group on a sugar molecule, such as in this compound, creates a valuable tool for probing the mechanisms of carbohydrate-active enzymes. This substitution can alter the molecule's electronic properties and hydrogen bonding capabilities, thereby influencing its interaction with enzyme active sites. Fluorinated carbohydrates like this compound and its analogs are used to study enzyme specificity, reaction mechanisms, and to develop potential inhibitors.

Research on the metabolic fate of closely related fluorinated sugars, such as 3-deoxy-3-fluoro-D-glucose (3-FG), indicates that they are not significant substrates for the primary enzymes of the glycolytic or pentose (B10789219) phosphate (B84403) pathways. nih.gov Studies have shown that the major metabolic routes for 3-FG are direct oxidation and reduction, rather than phosphorylation by hexokinase and subsequent entry into glycolysis. nih.govmdpi.com This suggests that the presence of the fluorine atom at the C-3 position hinders recognition and processing by key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase. This resistance to glycolytic metabolism makes such compounds useful as tracers for alternative metabolic pathways. nih.gov While fluorinated hexoses can exhibit varying effects on glycolytic enzymes, often leading to selective inhibition, the primary interaction of 3-fluoro-sugars appears to be outside the central glucose catabolic pathways. mdpi.com

Aldose reductase, the first enzyme in the polyol pathway, is a cytosolic NADPH-dependent oxidoreductase that reduces a variety of aldehydes, including monosaccharides. wikipedia.org This enzyme has broad substrate specificity and has been a subject of intense study, particularly for its role in diabetic complications. Studies using fluorinated glucose analogs have provided significant insights into its function.

Notably, 3-deoxy-3-fluoro-D-glucose (3-FG) has been identified as a substrate for aldose reductase. nih.govnih.gov Research has demonstrated that the affinity of aldose reductase for 3-FG is significantly higher than its affinity for glucose. The product of this enzymatic reaction is 3-deoxy-3-fluoro-sorbitol (3-FS). nih.gov Similarly, 3-fluoro-3-deoxy-D-galactose (3-FDGal) also serves as a high-affinity substrate for aldose reductase, being converted to 3-fluoro-3-deoxy-D-galactitol. nih.gov The high affinity of the enzyme for these fluorinated sugars makes them excellent probes for monitoring aldose reductase activity in tissues noninvasively using 19F NMR. nih.govnih.gov

SubstrateEnzyme SourceKm (mM)Relative Affinity Compared to D-Glucose
3-Deoxy-3-fluoro-D-glucose (3-FG)Canine Lens (in vitro)9.3~20 times greater
D-GlucoseCanine Lens (in vitro)188Baseline
3-Fluoro-3-deoxy-D-galactose (3-FDGal)Dog Lens (purified)4.2Not directly compared to D-Glucose
D-GalactoseDog Lens (purified)~0.42 (estimated 10-fold lower than 3-FDGal)Higher than D-Glucose

This table presents kinetic data for aldose reductase with various substrates. The Michaelis constant (Km) is an inverse measure of the substrate's affinity for the enzyme.

Fluorinated carbohydrates are frequently used to investigate the mechanisms of glycosidases and glycosyltransferases. The fluorine atom can destabilize the formation of the oxocarbenium ion-like transition state that is common in the reactions catalyzed by these enzymes, often making the fluorinated sugar an inhibitor. nih.gov For example, 2,4-dinitrophenyl-2-deoxy-2-fluoro-β-glucopyranoside was one of the first fluorinated glycoside inhibitors developed. nih.gov

The interaction depends on the specific enzyme and the position of the fluorine atom. In some cases, fluorinated sugars can act as substrates, albeit typically at a much slower rate than their non-fluorinated counterparts. For instance, 1-fluoro-D-glucopyranosyl fluoride (B91410) has been shown to be a substrate for both inverting (amyloglucosidase II, trehalase) and retaining (β-glucosidases, α-glucosidase) glycosidases. researchgate.net The synthesis of compounds like 3-deoxy-3-fluoro-L-fucose and their subsequent enzymatic incorporation into larger glycoconjugates by fucosyltransferases demonstrates that some glycosyltransferases can tolerate and utilize these modified sugars as donor substrates. rsc.org These studies showcase the potential of 3-fluoro-allose and related compounds as mechanistic probes and tools in chemoenzymatic synthesis.

Investigations into Carbohydrate-Protein Binding Mechanisms

The specific recognition of carbohydrates by proteins is fundamental to countless biological processes. The substitution of a hydroxyl group with a fluorine atom provides a subtle yet powerful modification to probe the energetic contributions of individual interactions, particularly hydrogen bonds, that govern this recognition.

Lectins are a diverse class of proteins that bind specifically to carbohydrate structures without catalytic activity. nih.gov The precise arrangement of hydroxyl groups on a sugar is critical for selective recognition by a lectin's binding site. Replacing a specific hydroxyl group with fluorine allows researchers to map the key interactions necessary for binding. nih.govacs.org

This "chemical mapping" strategy has been employed using libraries of systematically fluorinated monosaccharides. nih.gov If the replacement of a particular -OH group with an -F atom significantly weakens or abolishes binding to a lectin, it implies that the original hydroxyl group was a critical contact point. nih.govacs.org For example, in studies with the human macrophage galactose-type lectin, which requires Ca²⁺ for binding, fluorination of the hydroxyl groups at positions 3 or 4 of galactose eliminated binding. This indicates these positions are essential for coordinating with the calcium ion in the lectin's binding site. Conversely, fluorination at other positions was tolerated, demonstrating those hydroxyls are less critical for the initial recognition. nih.gov This approach allows for the simultaneous screening of a library of fluorinated sugars against a lectin to define its binding specificity and map its essential hydrogen-bonding network. nih.gov

Monosaccharide AnalogModificationExpected Binding Outcome to a Lectin Requiring the C-3 OHRationale
D-AlloseUnmodifiedBindingAll required hydrogen bonding groups are present.
3-Deoxy-D-alloseC-3 OH replaced by HNo/Weak BindingLoss of both H-bond donor and acceptor at C-3.
This compoundC-3 OH replaced by FNo/Weak BindingLoss of H-bond donor capability at C-3; weak acceptor remains.
3-O-Methyl-D-alloseC-3 OH replaced by OCH3No/Weak BindingLoss of H-bond donor capability; steric hindrance may also occur.

This conceptual table illustrates how modifying the C-3 hydroxyl group of D-allose can affect its binding to a hypothetical lectin that relies on this specific group for recognition.

Hydrogen bonds are a major driving force in the stability and specificity of protein-carbohydrate interactions. nih.govresearchgate.net A hydroxyl group can act as both a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen lone pairs). Fluorine, being highly electronegative, can act as a weak hydrogen bond acceptor but lacks a proton to act as a donor. nih.gov This difference is exploited to dissect the energetics of binding.

By comparing the binding affinity of a natural sugar with its deoxyfluoro analog, researchers can estimate the contribution of the specific hydrogen bond that was removed. If replacing an -OH with an -F results in a large loss of binding energy, it suggests the hydroxyl proton was engaged in a critical hydrogen bond as a donor. nih.gov If the loss in affinity is less pronounced, it may indicate that the hydroxyl was primarily acting as a hydrogen bond acceptor, a role the fluorine can partially mimic. nih.gov These systematic studies provide detailed energetic maps of protein-carbohydrate binding interfaces, revealing that the contribution of any single hydrogen bond is highly dependent on its local environment within the binding site. researchgate.net

Allosides as Chemical Probes for Cellular Pathways

The strategic incorporation of fluorine into carbohydrates can generate valuable chemical probes for interrogating cellular pathways. The unique properties of the fluorine atom, such as its high electronegativity and the strong carbon-fluorine bond, can subtly alter the chemical and biological characteristics of a sugar molecule without dramatically changing its size. This allows fluorinated sugars and their corresponding glycosides (allosides, in the case of allose) to be recognized by cellular machinery, such as enzymes, while also providing a spectroscopic marker (19F NMR) or modulating biological activity. Research into this compound and its derivatives is exploring this potential.

While direct studies on 3-deoxy-3-fluoro-D-allosides as chemical probes for cellular pathways are nascent, proof-of-concept has been demonstrated with structurally related fluorinated sugars. For instance, the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose and its subsequent enzymatic incorporation into more complex glycoconjugates highlights a viable strategy for creating fluorinated probes. rsc.org This approach demonstrates that 3-deoxy-3-fluorinated sugars can be accepted as substrates by specific enzymes, enabling their integration into oligosaccharides that are key players in various cellular recognition and signaling events. rsc.orgwhiterose.ac.uk

The resulting fluorinated glycoconjugates can then be used to study the enzymes involved in their synthesis and degradation, as well as their interactions with carbohydrate-binding proteins (lectins) that mediate a wide array of cellular processes. The fluorine atom can serve as a sensitive probe for monitoring these interactions using 19F NMR spectroscopy.

A study on the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose demonstrated its successful activation and transfer by fucosyltransferases to generate fluorinated trisaccharides. rsc.org This work provides a strong indication that a similar approach could be applied to this compound to generate allosides that can probe cellular pathways.

Detailed Research Findings:

In a key study, researchers synthesized 3-deoxy-3-fluoro-L-fucose and investigated its ability to be enzymatically incorporated into glycoconjugates. rsc.org The findings demonstrated that the fluorinated sugar is a substrate for the bifunctional enzyme FKP, which converts it into GDP-3-deoxy-3-fluorofucose. whiterose.ac.uk This activated sugar donor was then successfully used by α-1,2 and α-1,3 fucosyltransferases to synthesize fluorinated trisaccharides. rsc.org

The successful synthesis of these fluorinated glycoconjugates opens the door for their use as chemical probes in several ways:

Enzyme Specificity and Mechanism: By observing the enzymatic incorporation of the fluorinated sugar, researchers can gain insights into the substrate specificity and mechanism of the glycosyltransferases involved.

Probing Glycan-Protein Interactions: The resulting fluorinated oligosaccharides can be used as ligands to study their binding to lectins and other carbohydrate-binding proteins, providing information on the forces and interactions that govern these crucial biological recognition events.

19F NMR Probes: The fluorine atom provides a sensitive NMR handle for studying these interactions in detail, allowing for the measurement of binding affinities and the characterization of the conformational changes that may occur upon binding.

The table below summarizes the enzymatic incorporation of a 3-deoxy-3-fluoro sugar into trisaccharides, as a model for the potential of 3-deoxy-3-fluoro-D-allosides as chemical probes.

EnzymeFluorinated SubstrateAcceptor MoleculeSynthesized Fluorinated GlycoconjugatePotential Application as a Chemical Probe
FKP (L-fucokinase/GDP-fucose pyrophosphorylase)3-deoxy-3-fluoro-L-fucoseATP/GTPGDP-3-deoxy-3-fluorofucoseActivated sugar donor for fucosyltransferases
α-1,2-fucosyltransferaseGDP-3-deoxy-3-fluorofucosePhenyl β-D-galactopyranosideFluorinated H-disaccharide analogueProbing enzymes and lectins involved in blood group antigen biosynthesis and recognition
α-1,3-fucosyltransferase (from H. pylori)GDP-3-deoxy-3-fluorofucoseN-acetyllactosamineFluorinated Lewis x trisaccharide analogueInvestigating cellular pathways involving Lewis x antigen, such as inflammation and cancer metastasis

These findings underscore the potential of using 3-deoxy-3-fluorinated sugars, including this compound, to generate valuable alloside probes for elucidating the roles of complex carbohydrates in cellular pathways. rsc.org

Metabolic Pathway Investigations in Research Models

Tracing Metabolic Fates of 3-Deoxy-3-fluoro-D-allose in Isolated Biological Systems

Investigations into the metabolic pathways of this compound and its isomers have revealed that its fate diverges significantly from that of natural glucose. Unlike glucose, which readily enters glycolysis, the primary metabolic routes for the fluorinated analogue 3-FG are direct oxidation and reduction. nih.gov Studies using 19F NMR and gas chromatography-mass spectrometry in various mammalian tissues and cell lines have identified several key metabolites. nih.gov

In tissues like the brain, 3-FG is metabolized via the polyol pathway. nih.gov It is first reduced by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS). nih.govnih.gov Subsequently, 3-FS can be oxidized by sorbitol dehydrogenase to produce 3-deoxy-3-fluoro-D-fructose (3-FF). nih.gov This pathway's activity correlates well with the known distribution of aldose reductase in the systems studied. nih.gov

In the liver and kidney cortex, different metabolic products have been identified. nih.gov Here, 3-FG is oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid. nih.gov This can be further phosphorylated to 3-deoxy-3-fluoro-D-gluconate-6-phosphate. nih.gov It is argued that this phosphorylation occurs directly from the fluorinated gluconic acid, rather than through the pentose (B10789219) phosphate (B84403) pathway. nih.gov These findings underscore that 3-FG metabolism largely bypasses glycolysis and the pentose phosphate shunt. nih.gov

In contrast, studies on radiolabeled 3-deoxy-3-[18F]fluoro-D-allose (3-[18F]FDA) in mice showed no detectable metabolic transformation in plasma and urine within 30 minutes of injection, suggesting high metabolic stability in that timeframe. nih.gov Furthermore, no significant bone uptake was observed, indicating a lack of de-fluorination in mice. nih.gov Research on 3-FG in locusts also identified 3-deoxy-3-fluoro-D-glucitol as a metabolite. cdnsciencepub.com In isolated perfused rat hearts, chromatropic analysis after administration of [18F]D-3FDG found that in addition to the free tracer, three other phosphorylated metabolites were present. nih.gov

Metabolites of 3-Deoxy-3-fluoro-D-glucose (3-FG) Identified in Research Models nih.gov
MetabolitePrecursorEnzymeTissue/System
3-Deoxy-3-fluoro-D-sorbitol (3-FS)3-Deoxy-3-fluoro-D-glucose (3-FG)Aldose ReductaseCerebral Tissue, Lens
3-Deoxy-3-fluoro-D-fructose (3-FF)3-Deoxy-3-fluoro-D-sorbitol (3-FS)Sorbitol DehydrogenaseCerebral Tissue
3-Deoxy-3-fluoro-D-gluconic acid3-Deoxy-3-fluoro-D-glucose (3-FG)Glucose DehydrogenaseLiver, Kidney Cortex
3-Deoxy-3-fluoro-D-gluconate-6-phosphate3-Deoxy-3-fluoro-D-gluconic acid(Not specified)Liver, Kidney Cortex

Substrate Recognition by Sugar Transporters and Associated Mechanisms

The ability of this compound and its isomers to enter cells is mediated by sugar transporters, primarily the glucose transporters (GLUT). nih.govopenmedscience.com Studies have shown that 3-deoxy-3-fluoro-D-glucose is generally well-transported into cells. snmjournals.orgsnmjournals.org

The interaction with transporters is highly specific. For instance, the C3 hydroxyl group is important for binding to GLUTs, and its replacement with fluorine affects affinity. portlandpress.com In isolated perfused rat hearts, 3-FG was found to be a competitive inhibitor of glucose uptake, with an inhibition constant (Ki) of 12.8 mM, indicating a weaker interaction compared to 3-O-methyl-D-glucose (Ki of 6.1 mM). nih.gov The metabolite 3-deoxy-3-fluoro-D-fructose has also been shown to inhibit the GLUT1 transporter. biosynth.com

Interaction of Fluorinated Sugars with Glucose Transporters
CompoundModel SystemTransporterObservationReference
3-Deoxy-3-fluoro-D-glucoseHuman ErythrocytesGLUT1Uptake rates similar to D-glucose. rsc.org
3-Deoxy-3-[18F]fluoro-D-alloseRat Red Blood CellsGLUT1Uptake is significantly lower than [18F]FDG; inhibited by D-glucose and cytochalasin B. nih.gov
3-Deoxy-3-fluoro-D-glucoseIsolated Perfused Rat Hearts(Not specified)Competitively inhibits glucose uptake with a Ki of 12.8 mM. nih.gov
3-Deoxy-3-fluoro-D-fructoseLymphocytic Leukemia Cell LineGLUT1Inhibits the transporter. biosynth.com

Biochemical Consequences of Fluorine Substitution on Metabolic Intermediates

The substitution of a hydroxyl group with a fluorine atom at the C-3 position has profound biochemical consequences, primarily by altering the substrate suitability for key metabolic enzymes. mdpi.com Fluorine's high electronegativity and its inability to act as a hydrogen bond donor, unlike a hydroxyl group, disrupt the precise molecular recognition required for enzymatic catalysis. rsc.orgnih.gov

The most significant consequence is the near-total blockage of entry into the main glycolytic pathway. nih.gov While glucose is readily phosphorylated by hexokinase to glucose-6-phosphate, this initial step is severely hampered for 3-deoxy-3-fluoro-D-glucose. snmjournals.orgsnmjournals.org Studies with yeast hexokinase show that 3-FG is a very poor substrate, with phosphorylation rates of only 5-10% of those for glucose. snmjournals.org Similarly, 3-deoxy-3-[18F]fluoro-D-allose was not phosphorylated by yeast hexokinase under conditions that led to 60% conversion of [18F]FDG. nih.gov While some phosphorylation of 3-FG to 3-deoxy-3-fluoro-D-glucose-6-phosphate has been observed in systems like E. coli and in isolated rat hearts, the rate is low, and the resulting phosphate ester is susceptible to dephosphorylation. nih.govmicrobiologyresearch.org

This resistance to phosphorylation effectively shunts the fluorinated sugar away from glycolysis and towards alternative pathways, as detailed in section 6.1. nih.gov Instead of being converted to fructose-6-phosphate, the molecule is directed towards reduction by aldose reductase or oxidation by glucose dehydrogenase. nih.gov This redirection is a direct biochemical consequence of the C-3 fluorine substitution.

In some biological systems, the fluorinated intermediates can have further effects. In locusts, for example, the metabolism of 3-FG was found to proceed as far as fluorinated triose sugars, accompanied by significant defluorination. uwindsor.ca The release of the fluoride (B91410) ion is postulated to be a source of toxicity, potentially through the alkylation of enzymes like triosephosphate isomerase. uwindsor.ca

Biochemical Consequences of C-3 Fluorine Substitution
Metabolic StepEffect on 3-Deoxy-3-fluoro-hexoseBiochemical ReasonReference
Phosphorylation by HexokinaseStrongly inhibited; very poor substrate.Alteration of the C-3 position interferes with enzyme recognition and catalysis. nih.govsnmjournals.orgsnmjournals.orgsnmjournals.org
Entry into GlycolysisEffectively blocked or severely limited.Lack of efficient phosphorylation to the required -6-phosphate intermediate. nih.gov
Metabolism via Polyol PathwayBecomes a major metabolic route.The compound is a suitable substrate for aldose reductase. nih.govnih.gov
Metabolism via OxidationBecomes a major metabolic route in specific tissues.The compound is a substrate for glucose dehydrogenase. nih.gov
Metabolic StabilityPotential for defluorination in some systems, leading to fluoride ion release.Instability of downstream fluorinated metabolites. uwindsor.ca

Advanced Analytical and Computational Approaches in Allosides Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape and dynamic behavior of 3-Deoxy-3-fluoro-D-allose. mdpi.comresearchgate.net These methods allow researchers to visualize the three-dimensional structure of the molecule and simulate its movement over time, providing insights into its flexibility and preferred shapes. mdpi.comresearchgate.netrsc.org

MD simulations have been particularly useful in understanding how the introduction of a fluorine atom influences the sugar's conformation. mdpi.comrsc.org For instance, simulations can reveal the stability of different rotamers and how the molecule interacts with its surrounding environment, such as water molecules or the binding site of a protein. mdpi.complos.org This information is critical for predicting how this compound will behave in a biological system and for designing derivatives with enhanced binding affinities or specific biological activities. By combining MD simulations with experimental data, a more complete picture of the molecule's behavior can be obtained. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Stereoelectronic Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intricate stereoelectronic effects within this compound. colab.wsaip.org These calculations provide a detailed understanding of the electron distribution within the molecule and how it influences its structure and reactivity. aip.orgacs.org

One of the key phenomena studied using DFT is the "gauche effect," where the presence of an electronegative fluorine atom influences the preferred rotational arrangement (conformation) around adjacent carbon-carbon bonds. researchgate.netmdpi.comchemrxiv.org DFT calculations can quantify the energetic stabilization of these gauche conformations, which arise from hyperconjugative interactions between molecular orbitals. rsc.orgresearchgate.net Specifically, there can be stabilizing interactions involving the donation of electron density from a C-H or C-C sigma (σ) bond into the antibonding sigma (σ*) orbital of the C-F bond. rsc.orgresearchgate.netnih.gov These calculations have been instrumental in rationalizing the conformational preferences observed in fluorinated carbohydrates and how these preferences can impact their interaction with biological targets. nih.gov

Application of Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of this compound, the use of isotopes, particularly the positron-emitting fluorine-18 (B77423) ([¹⁸F]), has been pivotal. acs.org

Radiochemical Synthesis of [¹⁸F]this compound for Research

The synthesis of [¹⁸F]this compound ([¹⁸F]3-DFA) is a crucial step for its use in positron emission tomography (PET) research. snmjournals.orgnih.gov The process typically involves the production of the [¹⁸F]fluoride ion in a cyclotron. snmjournals.orgbrieflands.com This radioactive fluoride (B91410) is then used in a nucleophilic substitution reaction with a suitable precursor molecule. brieflands.comiaea.org The synthesis needs to be rapid and efficient to ensure a usable amount of the final radiolabeled compound, given the relatively short half-life of ¹⁸F (approximately 110 minutes). snmjournals.orgnih.gov

A common strategy for synthesizing fluorinated sugars like [¹⁸F]3-DFA involves the use of a precursor with a good leaving group, such as a triflate, at the position where the fluorine atom is to be introduced. iaea.org The other hydroxyl groups of the sugar are typically protected with groups like acetyl esters to prevent side reactions. iaea.org After the radiofluorination step, these protecting groups are removed to yield the final [¹⁸F]3-DFA. brieflands.com

Application in Positron Emission Tomography (PET) for Metabolic Research

[¹⁸F]this compound, once radiolabeled, becomes a valuable tracer for metabolic research using Positron Emission Tomography (PET). nih.govnih.govresearchgate.net PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in the body. nih.govresearchgate.net When [¹⁸F]3-DFA is introduced into a biological system, its distribution and accumulation can be monitored over time, providing insights into glucose metabolism in various tissues, such as the brain and heart. nih.gov

Studies have shown that [¹⁸F]3-DFA is taken up by tissues and can serve as an analog for glucose. nih.govnih.gov The accumulation of the tracer in specific regions can indicate areas of high metabolic activity. nih.gov This makes [¹⁸F]3-DFA a potentially useful tool for studying metabolic function in both normal and diseased states. nih.gov For example, it has been used to evaluate metabolic function in the brain and myocardium. nih.gov

NMR Techniques for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound and for studying its interactions with other molecules. cdnsciencepub.com Both ¹H and ¹⁹F NMR are utilized to gain a comprehensive understanding of this fluorinated sugar.

¹⁹F NMR is particularly powerful for studying fluorinated molecules due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in well-resolved signals. nih.govbeilstein-journals.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and binding events. beilstein-journals.orgnih.gov Changes in the ¹⁹F NMR spectrum upon interaction with a protein can be used to determine binding affinities and to map the binding site. nih.govnih.govmdpi.com Techniques such as Saturation Transfer Difference (STD) NMR, which can be performed with ¹⁹F detection, are used to identify which parts of the sugar molecule are in close contact with a protein receptor. mdpi.comfrontiersin.org

Future Directions in 3 Deoxy 3 Fluoro D Allose Research

Development of Novel Synthetic Strategies for Advanced Fluorinated Allosides

The synthesis of fluorinated sugars like 3-Deoxy-3-fluoro-D-allose can be challenging. whiterose.ac.uk Future research will likely focus on developing more efficient and stereoselective synthetic routes to not only this compound but also a wider array of advanced fluorinated allosides.

Current synthetic approaches often involve multi-step processes, including the protection of hydroxyl groups, challenging nucleophilic fluorination reactions, and subsequent deprotection. whiterose.ac.uk For instance, the synthesis of a related compound, 3-deoxy-3-fluoro-L-fucose, required a strategy to invert the configuration at the C-3 position, a common hurdle in fluorinated sugar synthesis. whiterose.ac.uk Researchers may explore chemoenzymatic strategies, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, to overcome these challenges. rsc.org The use of enzymes could offer highly specific modifications, reducing the need for extensive protecting group manipulations. whiterose.ac.uk

Furthermore, the development of novel fluorinating reagents and catalytic methods will be crucial. While reagents like diethylaminosulfur trifluoride (DAST) are commonly used, they can have limitations. nih.govacs.org The exploration of new reagents and catalytic systems could lead to milder reaction conditions, higher yields, and improved stereocontrol, facilitating the synthesis of a broader range of fluorinated allose derivatives.

Table 1: Key Areas for Synthetic Innovation

Area of InnovationPotential Advantages
Chemoenzymatic SynthesisIncreased stereoselectivity, reduced need for protecting groups. whiterose.ac.ukrsc.org
Novel Fluorinating ReagentsMilder reaction conditions, improved yields, and broader substrate scope. nih.govacs.org
Catalytic MethodsEnhanced efficiency and stereocontrol in fluorination reactions.
Convergent Synthetic StrategiesMore efficient assembly of complex fluorinated allosides. researchgate.net

Elucidation of Broader Biological System Interactions

The biological activity of fluorinated sugars is a cornerstone of their application. For this compound, future research should aim to unravel its interactions with a wider range of biological systems. Studies on related fluorinated sugars have shown that they can be metabolized by various enzymes and can influence cellular pathways. nih.govmdpi.com

For example, 3-deoxy-3-fluoro-D-glucose has been shown to interact with the hexose (B10828440) transport system in human erythrocytes. nih.gov It is also metabolized in vivo to compounds like 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose. nih.gov Investigating the metabolic fate of this compound in different cell types and organisms will be a critical step. This could reveal novel enzymatic targets and metabolic pathways that are modulated by this fluorinated sugar.

Furthermore, the interaction of this compound with carbohydrate-binding proteins (lectins) and glycosyltransferases should be explored. Fluorine's unique properties can alter the binding affinity and specificity of these interactions. rsc.org Understanding these interactions could lead to the development of this compound as a tool to study or modulate processes like cell adhesion, immune responses, and signaling pathways.

Integration with Glycomics and Glycoproteomics for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, its integration into the fields of glycomics and glycoproteomics is essential. nih.govresearchgate.net These disciplines allow for the large-scale analysis of glycans and glycoproteins, respectively, providing a systems-level understanding of glycosylation. nih.gov

By treating cells or organisms with this compound and subsequently analyzing the changes in the glycome and glycoproteome, researchers can identify global alterations in glycosylation patterns. mdpi.comresearchgate.net This approach can reveal whether the compound or its metabolites are incorporated into cellular glycans or if they inhibit specific glycosyltransferases or glycosidases, leading to downstream changes in the glycan landscape. mdpi.com

Mass spectrometry-based techniques are central to glycomics and glycoproteomics, enabling the detailed structural characterization of complex glycans and the identification of glycosylation sites on proteins. nih.govescholarship.org Applying these powerful analytical tools will be instrumental in deciphering the comprehensive impact of this compound on cellular glycosylation.

Design of Highly Specific Biochemical Probes and Enzyme Modulators

The unique properties of this compound make it an excellent starting point for the design of highly specific biochemical probes and enzyme modulators. The fluorine atom can serve as a sensitive reporter for 19F NMR spectroscopy, allowing for the study of its binding to proteins and its metabolic processing in a non-invasive manner. nih.govacs.org

Future efforts could focus on modifying this compound to create probes with enhanced features. For instance, attaching fluorescent tags or other reporter molecules could enable its visualization in living cells and tissues. mtu.eduresearchgate.net Such probes would be invaluable for studying carbohydrate transport and metabolism in real-time.

Moreover, based on its interactions with specific enzymes, this compound could be developed into potent and selective enzyme inhibitors. mdpi.com By understanding the binding mode of the compound within an enzyme's active site, medicinal chemists can design second-generation analogs with improved inhibitory activity and specificity. These modulators could have therapeutic potential for diseases where specific carbohydrate-processing enzymes are dysregulated. For example, a related compound, 3-fluoro-3-deoxy-D-galactose, has been investigated as a probe for aldose reductase activity. nih.gov

Exploration of New Research Applications in Glycoscience and Chemical Biology

The foundational research into the synthesis and biological interactions of this compound will open doors to a wide range of new applications in glycoscience and chemical biology. targetmol.com The insights gained from the aforementioned research directions will fuel innovation in several areas.

One promising avenue is the use of fluorinated allosides in the study of complex biological processes. For example, they could be used to investigate the role of specific glycan structures in cancer metastasis, inflammation, and infectious diseases. mdpi.com By selectively perturbing these processes with fluorinated sugar analogs, researchers can gain a deeper understanding of their underlying mechanisms.

Furthermore, the development of robust synthetic routes will make these compounds more accessible for a broader range of research applications, including their use as building blocks for the synthesis of more complex glycoconjugates and glycomimetics. mdpi.comrsc.org These advanced molecules could have applications in drug delivery, biomaterials, and diagnostics.

Table 2: Potential Research Applications

Research AreaSpecific Application of this compound and its Derivatives
Glycoscience Probing carbohydrate-protein interactions and enzyme mechanisms. rsc.orgtargetmol.com
Chemical Biology Development of metabolic probes and modulators of cellular pathways. whiterose.ac.ukrsc.org
Drug Discovery Design of enzyme inhibitors and therapeutic agents. mdpi.com
Biomaterials Incorporation into novel materials with tailored properties.
Diagnostics Development of imaging agents and diagnostic tools. mtu.edu

Q & A

Basic: What are the established synthetic routes for 3-Deoxy-3-fluoro-D-allose, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves fluorination at the C3 position of a precursor sugar. Key approaches include:

  • Epimerization/Isomerization : Enzymatic methods using L-rhamnose isomerase or D-psicose 3-epimerase to convert D-fructose derivatives into D-allose analogs, followed by fluorination .
  • Chemical Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) on protected sugar intermediates (e.g., 3-keto-D-allose derivatives). Reaction temperature, solvent polarity, and protecting group stability critically impact regioselectivity and byproduct formation .
  • Purification : HPLC or column chromatography with polar stationary phases (e.g., silica gel modified with amino groups) is recommended to separate fluorinated isomers. Yield optimization requires balancing reaction time and reagent stoichiometry .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Validation requires multi-modal analytical techniques:

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorination at C3 (δ ~ -200 to -220 ppm for axial fluorine). 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify sugar ring conformation and anomeric configuration .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M-H]^- at m/z 197.06) and fragments to verify the fluorine substitution pattern .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis is ideal but requires highly pure, crystalline samples .

Advanced: What strategies resolve contradictions in enzyme-substrate specificity data for this compound in glycosylation studies?

Methodological Answer:
Contradictions often arise from differences in enzyme sources or assay conditions. To address this:

  • Comparative Kinetic Assays : Test the compound against multiple enzyme isoforms (e.g., glycosyltransferases from bacterial vs. mammalian sources) under standardized pH and temperature conditions .
  • Molecular Docking Simulations : Use tools like AutoDock Vina to model interactions between the fluorinated sugar and enzyme active sites, identifying steric or electronic effects of the C3-fluorine .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to distinguish between true substrate inhibition and assay artifacts .

Advanced: How does this compound modulate carbohydrate-processing enzymes compared to non-fluorinated analogs?

Methodological Answer:
The C3-fluorine alters electronic and steric properties, impacting enzyme interactions:

  • Mechanistic Probes : Use stopped-flow kinetics to measure changes in catalytic rates (kcatk_{\text{cat}}) and binding constants (KmK_m) versus D-allose. Fluorine’s electronegativity may disrupt hydrogen-bonding networks in enzyme active sites .
  • Isotopic Labeling : Incorporate 18O^{18}\text{O} at the anomeric center to track glycosidic bond cleavage/formation via MS, revealing whether fluorine impedes hydrolysis .
  • Fluorescence Quenching Assays : Monitor conformational changes in enzymes (e.g., tryptophan fluorescence shifts) upon fluorinated sugar binding to infer structural perturbations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for fluoride resistance) and sealed goggles to prevent skin/eye contact. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of airborne particulates .
  • Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal to minimize environmental release .

Advanced: How can researchers optimize the enzymatic synthesis of this compound for scalability?

Methodological Answer:

  • Immobilized Enzyme Systems : Use cross-linked enzyme aggregates (CLEAs) of L-rhamnose isomerase or D-psicose 3-epimerase on chitosan beads to enhance stability and reusability over 10+ cycles .
  • Continuous Flow Reactors : Implement microfluidic systems with immobilized enzymes to improve substrate turnover and reduce diffusion limitations .
  • In Situ Product Removal (ISPR) : Integrate adsorption resins (e.g., Dowex ion-exchange) to continuously extract the product, shifting equilibrium toward synthesis .

Basic: What are the key challenges in characterizing the metabolic stability of this compound in cell-based assays?

Methodological Answer:

  • Radiolabeled Tracers : Synthesize 14C^{14}\text{C}-labeled this compound to track uptake and catabolism via scintillation counting .
  • LC-MS/MS Metabolomics : Profile intracellular metabolites to identify fluorinated byproducts (e.g., phosphorylated intermediates) and assess competition with natural sugars .
  • Cell Permeability Assays : Use Caco-2 monolayers or artificial membranes (PAMPA) to measure passive diffusion rates, accounting for fluorine’s impact on logP .

Advanced: How do researchers address discrepancies in NMR data for this compound across different solvents?

Methodological Answer:

  • Solvent Titration Studies : Acquire 19F^{19}\text{F}-NMR spectra in D2_2O, DMSO-d6_6, and CDCl3_3 to assess solvent-induced shifts. Use computational tools (e.g., Gaussian) to model solvent-solute interactions .
  • Nuclear Overhauser Effect (NOE) : Perform 2D-NOESY experiments to identify solvent-dependent conformational changes (e.g., axial vs. equatorial fluorine orientation) .
  • Referencing Standards : Calibrate chemical shifts using internal standards (e.g., CFCl3_3) to minimize instrument-specific variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.